2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde
Description
Properties
CAS No. |
590397-81-2 |
|---|---|
Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C18H12N2O/c21-11-16-15-8-7-12-4-1-2-6-14(12)18(15)20-17(16)13-5-3-9-19-10-13/h1-11,20H |
InChI Key |
UMFXZNYSLQQGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=C3C=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step approach:
Formylation via Vilsmeier-Haack Reaction
A widely used method for introducing the aldehyde group at the 3-position of indole derivatives is the Vilsmeier-Haack reaction , which involves:
- Reacting the indole derivative with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .
- The reaction is typically conducted at low temperatures (0–5 °C) during reagent preparation, followed by stirring and refluxing for several hours to ensure complete formylation.
This method is effective for indole derivatives bearing various substituents, including pyridin-3-yl groups, and provides good yields of the corresponding 3-carbaldehydes.
Catalytic Condensation Methods
Another approach involves the condensation of pyridine derivatives with indole-3-carbaldehyde under catalytic conditions. For example:
- Using catalytic systems such as cerium ammonium nitrate (CAN) combined with hydrogen peroxide (H₂O₂) to facilitate coupling.
- Reaction conditions are optimized to favor the formation of the 2-(pyridin-3-yl) substituted indole-3-carbaldehyde.
This method is scalable and adaptable for industrial production, often employing continuous flow reactors to enhance efficiency and yield.
One-Pot Catalytic Synthesis Using Polyphosphoric Acid
A patented method describes a one-step catalytic reaction involving:
- Starting materials: indole-3-carboxylic acid derivatives and substituted o-phenylenediamines.
- Catalyst: polyphosphoric acid in a solvent such as ethylene glycol.
- Reaction conditions: heating at 50–200 °C for 1–9 hours.
- Post-reaction treatment: pH adjustment under ice bath conditions followed by recrystallization with ethanol.
This method yields benzo-fused heterocycles with high purity and good yields (e.g., 82.9% yield reported for a related benzimidazole derivative).
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
- Regioselectivity: The Vilsmeier-Haack reaction is highly selective for the 3-position of the indole ring, avoiding side reactions at other positions.
- Catalyst choice: CAN/H₂O₂ catalytic systems improve coupling efficiency between pyridine and indole moieties, reducing reaction times and increasing yields.
- Temperature control: Elevated temperatures (up to 180 °C) in polyphosphoric acid catalysis promote cyclization and condensation but require careful monitoring to prevent decomposition.
- Purification: Recrystallization from ethanol and chromatographic techniques are standard for isolating pure 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde.
Summary Table of Preparation Methods
| Method | Advantages | Limitations | Typical Yield | Scale Suitability |
|---|---|---|---|---|
| Vilsmeier-Haack formylation | High regioselectivity, well-established | Requires anhydrous conditions, toxic reagents | 70–85% | Laboratory to pilot scale |
| Catalytic condensation (CAN/H₂O₂) | Mild conditions, scalable | Catalyst cost, possible side reactions | 60–80% | Industrial scale |
| One-step catalytic synthesis | One-pot, high yield, simple workup | High temperature, longer reaction time | ~83% | Laboratory to industrial |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.
| Reagent/Conditions | Product | Reference |
|---|---|---|
| KMnO₄ (acidic conditions) | Benzo[g]indole-3-carboxylic acid |
This reaction typically proceeds via radical intermediates, with the aldehyde group (-CHO) converting to a carboxylic acid (-COOH).
Condensation Reactions
The aldehyde participates in Schiff base formation with primary amines.
| Amine | Product | Conditions | Reference |
|---|---|---|---|
| Aniline | N-(Benzo[g]indolyl)aniline imine | Ethanol, reflux, 6h | |
| Hydrazine | Hydrazone derivative | Room temperature, 2h |
These reactions exploit the electrophilic nature of the aldehyde group, forming stable imine linkages .
Nucleophilic Additions
Nucleophiles such as hydroxylamine react with the aldehyde group.
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Hydroxylamine HCl | Oxime derivative | Ethanol, 60°C, 4h | |
| Grignard reagents (RMgX) | Secondary alcohol | Dry THF, 0°C to RT |
The oxime formation is reversible under acidic conditions, while Grignard additions proceed via nucleophilic attack at the carbonyl carbon .
Cyclization Reactions
The compound undergoes intramolecular cyclization to form fused heterocycles.
| Reagent/Conditions | Product | Key Feature | Reference |
|---|---|---|---|
| NH₃ (gaseous), Δ | Imidazo[4,5-b]pyridine derivative | Nitrogen incorporation | |
| Thiourea, H₂SO₄ | Thiazole-fused analogue | Sulfur incorporation |
Cyclization often requires catalytic acid or base to facilitate ring closure .
Knoevenagel Condensation
Active methylene compounds undergo condensation with the aldehyde.
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Malononitrile | α,β-Unsaturated nitrile | Piperidine catalyst | |
| Ethyl acetoacetate | Coumarin derivative | Ethanol, reflux |
These reactions proceed via enolate intermediates, forming extended π-conjugated systems .
Key Structural Influences on Reactivity:
-
Pyridine moiety : Enhances electron-withdrawing effects, polarizing the aldehyde group.
-
Benzo[g]indole core : Stabilizes intermediates through aromatic resonance.
-
Aldehyde position : The 3-position on the indole ring allows steric accessibility for nucleophilic attacks .
This compound’s versatility in forming diverse derivatives underscores its utility in synthesizing pharmacologically active molecules and functional materials. Experimental protocols should prioritize anhydrous conditions for moisture-sensitive reactions (e.g., Grignard additions) and controlled temperatures to avoid side products .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications, particularly in oncology. Its structural resemblance to known anticancer agents suggests it may exhibit similar biological activities. Recent studies have highlighted its:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL against methicillin-resistant S. aureus (MRSA) . It also exhibits antifungal properties against pathogens like Candida albicans .
- Enzyme Inhibition : Molecular docking studies indicate that 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde can bind effectively to enzymes involved in bacterial stress responses, suggesting potential therapeutic strategies against antibiotic-resistant strains .
2. Organic Synthesis
As a versatile building block, this compound serves as a precursor for the synthesis of more complex molecules in organic chemistry. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials and pharmacologically active compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde. For example:
- Antimicrobial Studies : Research demonstrated that derivatives exhibit significant antibacterial activity against resistant strains, indicating their potential as new antimicrobial agents .
- Cancer Research : Investigations into its anticancer properties revealed that the compound can induce apoptosis in cancer cells, supporting its development as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but its structural features suggest potential interactions with proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
Table 1: Substituent Effects on Antifungal Activity
| Compound | Functional Group | EC₅₀ (mg/ml) | Synergistic Coefficient (with JA) |
|---|---|---|---|
| Indole-3-carbaldehyde | -CHO | 625 | 22.95 (at 2:8 ratio) |
| Indole-3-carboxylic acid | -COOH | >1,250 | 19.80 (at 3:7 ratio) |
N-Substituted Indole-3-carbaldehyde Derivatives
N-Alkylation of indole-3-carbaldehyde (e.g., 1-methyl or 1-benzyl groups) modifies electronic properties and steric bulk, impacting reactivity and bioactivity:
- 1-Methyl-1H-indole-3-carbaldehyde : Synthesized via N-alkylation with methyl halides, this derivative shows enhanced solubility in polar solvents (e.g., acetonitrile/DMF) and serves as a precursor for oxime derivatives with urease inhibitory activity .
Pyrido-Indole Hybrids
The benzo[g]indole system in 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde differs from simpler pyrido-indole derivatives:
- 8-[2-(1H-Indol-3-yl)vinyl]-10H-pyrido[1,2-a]indolium : Such chromophores, synthesized via condensation with indole-3-carbaldehyde, display unique photophysical properties, highlighting the role of extended conjugation in optoelectronic applications .
Hydrazone and Thiourea Derivatives
- Hydrazones : Condensation of indole-3-carbaldehyde with nicotinic/isonicotinic hydrazides yields hydrazone derivatives (e.g., N'-[(1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide). These compounds show anti-Mycobacterium activity, with IC₅₀ values influenced by the hydrazide’s aromaticity .
- Indole–Thiourea Derivatives : Incorporating thiourea moieties (e.g., via nucleophilic substitution) enhances tyrosinase inhibitory activity, demonstrating how auxiliary functional groups modulate enzyme interactions .
Biological Activity
2-Pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde features both pyridine and indole moieties, which contribute to its unique reactivity and stability. The compound's molecular formula is C_{15}H_{12}N_2O, with the aldehyde functional group at the 3-position of the indole ring enhancing its reactivity towards various biological targets.
Biological Activity Overview
Research indicates that 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown promise in inhibiting various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MICs) as low as 1 μg/mL against methicillin-resistant S. aureus (MRSA), highlighting its potential as an antibacterial agent .
- Antifungal Activity : It has demonstrated significant antifungal properties against pathogens like Candida albicans, with MIC values comparable to established antifungal treatments .
- Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively bind to enzymes involved in bacterial stress responses, potentially leading to new therapeutic strategies against antibiotic-resistant strains.
The mechanism of action for 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde involves interactions with specific molecular targets, such as enzymes and receptors. The binding affinity of the compound to these targets modulates their activity, which is crucial for its biological effects. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.
Synthesis Methods
The synthesis of 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde typically involves several methods:
- Vilsmeier-Haack Reaction : This method introduces the aldehyde group into the indole structure using phosphorus oxychloride and dimethylformamide.
- Formylation Techniques : Various formylation reactions can be employed to achieve the desired product from substituted indoles.
Table 1: Antimicrobial Activity Data
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2-Pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde | S. aureus ATCC 25923 | 3.90 |
| S. aureus ATCC 43300 (MRSA) | 1.00 | |
| E. coli | 10 | |
| C. albicans | 5 |
Table 2: Comparative Biological Activities of Related Compounds
| Compound Name | Activity Type | Observed Efficacy |
|---|---|---|
| 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde | Antibacterial | Moderate |
| 2-(pyridin-3-yl)-1H-indole | Antifungal | High |
| Indolylquinazolinone derivatives | Antimicrobial | High |
Q & A
(Basic) What are the primary synthetic strategies for preparing 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde?
Answer:
The synthesis of this compound typically involves:
- Pd-catalyzed amidation and cyclization : A method demonstrated for pyridoindoles, where palladium catalysts enable coupling reactions to construct the fused heterocyclic core .
- Multi-step organic reactions : Sequential functionalization, such as formylation at the indole C3 position and pyridine ring introduction via nucleophilic substitution or cross-coupling .
- Iodine-catalyzed thiolation : While not directly reported for this compound, iodine catalysis has been effective for synthesizing 3-arylthioindoles, suggesting adaptability for analogous aldehyde derivatives .
(Basic) What spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : and NMR confirm substituent positions and aromaticity. For example, NMR can resolve indole NH (δ 10–12 ppm) and aldehyde protons (δ ~9.8 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1650–1700 cm) .
- X-ray crystallography : Resolves crystal packing and confirms regiochemistry, as seen in structurally related carbaldehydes .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
(Advanced) How can reaction conditions be optimized to improve yields in multi-step syntheses?
Answer:
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in Pd-catalyzed reactions .
- Catalyst tuning : Ligand design (e.g., phosphine ligands) in Pd-mediated steps improves regioselectivity .
- Green chemistry approaches : Avoiding chromatography by using recrystallization or solvent partitioning, as demonstrated in low-yield syntheses of benzo[g]indole derivatives .
(Advanced) How should conflicting spectral data during characterization be resolved?
Answer:
- Cross-validation : Combine - HSQC/HMBC NMR to assign ambiguous signals. For example, HMBC correlations between the aldehyde proton and adjacent carbons can resolve positional isomerism .
- X-ray crystallography : Definitive structural assignment via crystal structure analysis, as applied to imidazopyridine carbaldehydes .
- Comparative analysis : Match IR and MS data with literature values for analogous compounds (e.g., 6-iodoindole-3-carbaldehyde) .
(Basic) What are the key applications of this compound in medicinal chemistry?
Answer:
- Precursor for bioactive molecules : Its aldehyde group enables condensation reactions to form Schiff bases or hydrazides, which are explored for anticancer and antimicrobial activity .
- Probe development : Used in biochemical assays to study indole-based enzyme interactions (e.g., phospholipase A2 inhibition) .
(Advanced) What experimental design considerations are critical for structure-activity relationship (SAR) studies?
Answer:
- Systematic substituent variation : Introduce electron-withdrawing/donating groups at the pyridine or indole positions to modulate electronic effects .
- Functional group compatibility : Ensure reaction conditions (e.g., Pd catalysis) do not degrade sensitive moieties like aldehydes .
- In silico modeling : Pair synthesis with docking studies to prioritize targets, as seen in quinoline carbaldehyde derivatives .
(Basic) How is the purity of this compound validated during synthesis?
Answer:
- Chromatography-free purification : Recrystallization from ethanol/water mixtures achieves >95% purity in some benzo[g]indole derivatives .
- HPLC analysis : Monitor purity using reverse-phase columns, with retention times compared to standards .
(Advanced) What strategies address low reactivity in formylation reactions at the indole C3 position?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
